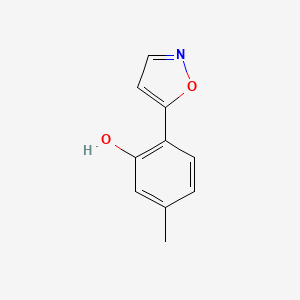

2-(5-Isoxazolyl)-4-methylphenol

Description

Contextualization within Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and materials science. The isoxazole (B147169) ring, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, is a particularly privileged scaffold. nih.gov This is due to its relative stability and the diverse biological activities exhibited by its derivatives, including anti-inflammatory, antimicrobial, and anticancer properties. nih.gov The fusion of the isoxazole moiety with a phenol (B47542), a well-established pharmacophore and versatile chemical handle, in 2-(5-Isoxazolyl)-4-methylphenol (B1139511) creates a bifunctional molecule with significant potential for further chemical elaboration. nih.govnih.gov

Historical Perspective of Isoxazole and Phenol Derivatives in Chemical Synthesis

The journey of both isoxazole and phenol derivatives in chemical synthesis is rich and dates back over a century. Phenol, first isolated from coal tar in 1834, quickly became a cornerstone of the chemical industry, serving as a precursor to a vast array of polymers, dyes, and pharmaceuticals. google.com Its reactivity towards electrophilic substitution has been extensively exploited to create a multitude of substituted phenol derivatives.

The chemistry of isoxazoles, while more recent, has been equally impactful since the first synthesis of the parent ring. nih.gov A key breakthrough in isoxazole synthesis was the development of the 1,3-dipolar cycloaddition reaction, where a nitrile oxide reacts with an alkyne or alkene. nih.govorganic-chemistry.org This method, along with others, has provided chemists with reliable pathways to construct the isoxazole ring with a high degree of control over substitution patterns. nih.govorganic-chemistry.org The synthesis of this compound itself likely relies on these established methodologies, combining the principles of phenolic chemistry with the art of heterocyclic ring formation.

Significance as a Precursor in Advanced Chemical Transformations

The true value of this compound in contemporary research lies in its role as a precursor for more complex molecules. The phenolic hydroxyl group can be readily alkylated or acylated, providing a point for linking to other molecular fragments. researchgate.net Furthermore, the isoxazole ring itself can undergo a variety of transformations. For instance, the N-O bond of the isoxazole ring can be cleaved under reductive conditions, leading to the formation of β-enaminoketones, which are themselves versatile intermediates. mdpi.com This "masked" functionality within the isoxazole ring allows for a stepwise and controlled approach to building molecular complexity. acs.org

While specific, publicly available research detailing extensive derivatization of this compound is somewhat limited, the known reactivity of its constituent parts suggests a wide range of potential transformations. These could include electrophilic aromatic substitution on the phenol ring, modification of the methyl group, and functionalization of the isoxazole ring. researchgate.netwisdomlib.org The strategic combination of these reactions allows for the generation of libraries of novel compounds for screening in drug discovery and materials science programs.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-(1,2-oxazol-5-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-7-2-3-8(9(12)6-7)10-4-5-11-13-10/h2-6,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMZUCZAYCGCYNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC=NO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 5 Isoxazolyl 4 Methylphenol

Strategies for Isoxazole (B147169) Ring Formation

1,3-Dipolar Cycloaddition of Nitrile Oxides to Alkynes

One of the most powerful and versatile methods for constructing isoxazole rings is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. youtube.com This reaction, a type of 1,3-dipolar cycloaddition, involves the interaction of the 1,3-dipole (nitrile oxide) with a dipolarophile (the alkyne). The process is highly efficient and forms the aromatic isoxazole ring in a single, concerted step. youtube.comnih.gov

Nitrile oxides are reactive intermediates that are typically generated in situ from more stable precursors. Common methods for their formation include the oxidation of aldoximes using reagents like N-chlorosuccinimide (NCS) or hypervalent iodine compounds, or the dehydrohalogenation of hydroximoyl halides. nih.govnih.gov The choice of precursor and generation method can be tailored to the specific substrate and desired reaction conditions.

For the synthesis of 2-(5-Isoxazolyl)-4-methylphenol (B1139511), this strategy would involve the reaction of a suitably substituted phenolic alkyne with a nitrile oxide, or more commonly, a phenolic nitrile oxide with a simple alkyne like acetylene (B1199291). The regioselectivity of the cycloaddition is a key consideration, as it determines whether the 3- or 5-substituted isoxazole is formed. The specific substitution pattern on both the nitrile oxide and the alkyne influences the electronic and steric factors that govern this selectivity. nih.gov

Direct Synthesis Routes from Isoxazole Precursors

An alternative and widely practiced strategy for forming the isoxazole ring involves the condensation and cyclization of a suitable three-carbon unit with hydroxylamine (B1172632). nih.gov The most common approach in this category is the reaction of a 1,3-dicarbonyl compound with hydroxylamine hydrochloride. nih.govresearchgate.netmdpi.com

In this method, the hydroxylamine first reacts with one of the carbonyl groups to form an oxime intermediate. Subsequent intramolecular condensation with the second carbonyl group, followed by dehydration, yields the stable aromatic isoxazole ring. researchgate.net This route is particularly effective because 1,3-dicarbonyl compounds can often be prepared through well-established reactions like the Claisen condensation.

Another variation involves the use of α,β-unsaturated ketones, often known as chalcones, as the three-carbon component. nih.gov The reaction with hydroxylamine proceeds via addition to the double bond followed by cyclization and dehydration to afford the isoxazole product. The development of multicomponent reactions, where an aldehyde, a β-ketoester, and hydroxylamine are combined in a single pot, represents a highly efficient modern approach to synthesizing substituted isoxazoles. nih.govmdpi.com

Approaches to Phenol (B47542) Ring Functionalization

To synthesize this compound, the starting material, 4-methylphenol (p-cresol), must be functionalized at the ortho position (C2) to introduce a group that can be converted into the isoxazole ring. Several methods are available for this critical C-H activation and functionalization step.

A primary strategy is the ortho-formylation of the phenol, which introduces an aldehyde (-CHO) group. This can be achieved through several named reactions:

Reimer-Tiemann Reaction : This classic method uses chloroform (B151607) (CHCl₃) and a strong base to formylate phenols, preferentially at the ortho position. The reactive species is dichlorocarbene (B158193) (:CCl₂). vedantu.comstackexchange.comwikipedia.org

Duff Reaction : This reaction employs hexamethylenetetramine (HMTA) in an acidic medium (often glycerol (B35011) and boric acid) to achieve ortho-formylation. wikipedia.orgsynarchive.comchem-station.com

Magnesium-Mediated Formylation : A more modern and often higher-yielding method involves the use of a magnesium salt, such as MgCl₂, with triethylamine (B128534) and paraformaldehyde. This approach offers excellent regioselectivity for the ortho position. mdma.chorgsyn.orgorgsyn.orgsciencemadness.org

An alternative functionalization strategy is to introduce a terminal alkyne at the C2 position. This is typically a two-step process involving the ortho-halogenation (iodination or bromination) of 4-methylphenol, followed by a Sonogashira coupling reaction. numberanalytics.comwikipedia.orgyoutube.com The Sonogashira coupling uses a palladium catalyst and a copper(I) co-catalyst to couple the aryl halide with a terminal alkyne, such as trimethylsilylacetylene, which can then be deprotected to reveal the required 2-ethynyl-4-methylphenol intermediate. libretexts.orgorganic-chemistry.orgguidechem.com

Integrated Synthetic Pathways for this compound

By combining the strategies for phenol functionalization and isoxazole ring formation, a complete synthetic pathway to the target molecule can be designed. Two plausible integrated routes are outlined below.

Pathway A: Synthesis via a 1,3-Dicarbonyl Intermediate

This pathway relies on building a 1,3-dicarbonyl functionality onto the phenol ring, which then undergoes cyclization with hydroxylamine.

Pathway A:

Ortho-Acylation : 4-methylphenol is first acylated at the C2 position. A common method is the Fries rearrangement of 4-methylphenyl acetate, which yields 2-hydroxy-5-methylacetophenone.

Claisen Condensation : The resulting acetophenone (B1666503) undergoes a Claisen condensation with a formate (B1220265) ester (e.g., ethyl formate) in the presence of a strong base (e.g., sodium ethoxide). This step generates the key β-ketoaldehyde intermediate, 1-(2-hydroxy-5-methylphenyl)propane-1,3-dione.

Cyclization with Hydroxylamine : The 1,3-dicarbonyl intermediate is then treated with hydroxylamine hydrochloride. The ensuing condensation and cyclization reaction forms the isoxazole ring, yielding the final product, this compound. wisdomlib.org

Pathway B: Synthesis via 1,3-Dipolar Cycloaddition

This pathway utilizes the powerful cycloaddition reaction by first installing a group on the phenol that can be converted into a nitrile oxide.

Pathway B:

Ortho-Formylation : 4-methylphenol is formylated at the C2 position using a regioselective method like the MgCl₂/paraformaldehyde procedure to produce 2-hydroxy-5-methylbenzaldehyde (B1329341). orgsyn.orgorgsyn.org

Oxime Formation : The aldehyde is converted to its corresponding aldoxime, 2-hydroxy-5-methylbenzaldehyde oxime, by reaction with hydroxylamine hydrochloride. researchgate.net

Nitrile Oxide Generation and Cycloaddition : The aldoxime is transformed in situ into the corresponding nitrile oxide. This is immediately trapped by a suitable alkyne, such as acetylene gas or an acetylene equivalent, in a [3+2] cycloaddition reaction to furnish this compound. youtube.com

Green Chemistry Principles in Synthetic Route Design

Modern synthetic chemistry increasingly emphasizes the incorporation of green chemistry principles to minimize environmental impact. acs.org The synthesis of this compound can be made more sustainable by adopting several green strategies.

Alternative Energy Sources : Microwave irradiation and ultrasound sonication are effective methods for accelerating reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. mdpi.com These techniques can be applied to steps like the Claisen-Schmidt condensation or the final cyclization.

Green Solvents and Catalysts : The use of hazardous organic solvents can be minimized by employing environmentally benign alternatives such as water, ethanol, or glycerol. nih.gov Furthermore, the development of biodegradable or recyclable catalysts, such as organocatalysts (e.g., malic acid, glutamic acid) or agro-waste-derived catalysts, can replace toxic or heavy-metal-based reagents. researchgate.netnih.gov

Solvent-Free Conditions : Mechanochemistry, particularly ball-milling, offers a solvent-free alternative for carrying out reactions like the Sonogashira coupling or deoxygenative alkynylation, reducing waste and simplifying workup procedures. acs.orgacs.org

Atom Economy : Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product is a core principle of green chemistry. Multicomponent reactions, such as the one-pot synthesis of isoxazoles from an aldehyde, β-ketoester, and hydroxylamine, are highly atom-economical. mdpi.com

Optimization of Reaction Conditions and Yields

Maximizing the yield and efficiency of any synthetic route requires careful optimization of reaction parameters. For the synthesis of this compound, a key step such as the cyclization of the 1,3-dicarbonyl intermediate with hydroxylamine (Pathway A) or the multicomponent reaction to form the isoxazole ring could be systematically optimized.

A typical optimization process would involve screening various catalysts, solvents, temperatures, and reaction times. The table below illustrates a hypothetical optimization study for a multicomponent synthesis of the target compound.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | None | Ethanol | 80 | 12 | Trace |

| 2 | Sodium Acetate (20) | Ethanol | 80 | 8 | 65 |

| 3 | Piperidine (20) | Ethanol | 80 | 6 | 72 |

| 4 | Malic Acid (10) | Ethanol | 80 | 5 | 85 |

| 5 | Malic Acid (10) | Water | 80 | 5 | 88 |

| 6 | Malic Acid (10) | Water | 60 | 6 | 82 |

| 7 | Malic Acid (10) | Water | 80 | 4 | 91 |

| 8 | Malic Acid (5) | Water | 80 | 5 | 84 |

Based on such studies found in the literature for similar isoxazole syntheses, an organocatalyst like malic acid in an aqueous medium often provides superior results, highlighting the synergy between reaction optimization and green chemistry principles. researchgate.net The optimal conditions would likely involve a catalytic amount of a mild acid in a green solvent at a moderate temperature to achieve a high yield in a minimal amount of time.

Chemical Reactivity and Transformation Studies of 2 5 Isoxazolyl 4 Methylphenol

Reactions of the Phenol (B47542) Moiety

The phenol group is a dominant functional group that strongly influences the reactivity of the aromatic ring. Its hydroxyl (-OH) group is a powerful activating, ortho-, para-director for electrophilic substitution and is also susceptible to oxidation.

Phenols are susceptible to oxidation, yielding quinones, which are dicarbonyl compounds. libretexts.org The oxidation of 2-(5-Isoxazolyl)-4-methylphenol (B1139511) is expected to produce corresponding benzoquinones. The specific isomer formed depends on the oxidant used. Mild oxidizing agents are generally preferred to avoid over-oxidation and decomposition. libretexts.org For instance, reagents like Fremy's salt (potassium nitrosodisulfonate) are known for the regioselective oxidation of phenols. nih.gov Other systems, including hydrogen peroxide in the presence of cobalt(II) acetate, have also proven effective for converting phenols to quinones. chem-soc.si

Given the substitution pattern of this compound, oxidation would likely lead to a p-quinone, by converting the hydroxyl group and the hydrogen atom at the para position (C5) into carbonyls. Alternatively, oxidation could potentially yield an o-quinone. Reagents like o-iodoxybenzoic acid (IBX) have been shown to regioselectively oxidize phenols to o-quinones. nih.gov

Table 1: Potential Oxidative Transformations

| Oxidizing Agent | Expected Product(s) | Reference |

|---|---|---|

| Fremy's Salt [(KSO₃)₂NO] | 2-(5-Isoxazolyl)-4-methyl-1,4-benzoquinone | libretexts.orgnih.gov |

| Hydrogen Peroxide (H₂O₂)/Cobalt(II) Acetate | 2-(5-Isoxazolyl)-4-methyl-1,4-benzoquinone | chem-soc.si |

| Chromic Acid (H₂CrO₄) | 2-(5-Isoxazolyl)-4-methyl-1,4-benzoquinone (potential for side products) | libretexts.org |

The phenolic hydroxyl group is a strong activating group, meaning it increases the rate of electrophilic aromatic substitution and directs incoming electrophiles to the positions ortho and para to it. byjus.comwikipedia.org In this compound, the positions are:

Ortho: C3 and C5

Para: C5 (already substituted with the isoxazole (B147169) ring)

The methyl group at C4 is also an activating, ortho-, para-director. fiveable.me The isoxazole ring at C2 is generally considered an electron-withdrawing group, which would deactivate the ring and act as a meta-director.

The directing effects of these groups combine to determine the final substitution pattern. The powerful hydroxyl group is the dominant director. The C5 position is sterically hindered by the adjacent isoxazole group. Therefore, electrophilic substitution is most likely to occur at the C3 and C5 positions.

Common electrophilic substitution reactions include:

Nitration: Using dilute nitric acid can introduce a nitro group (-NO₂) onto the ring, likely at the C3 and C5 positions. byjus.com

Halogenation: Reaction with bromine (Br₂) in a non-polar solvent can lead to monobromination, while using bromine water typically results in polysubstitution. byjus.com For this molecule, positions C3 and C5 would be targeted.

Sulfonation: Treatment with sulfuric acid introduces a sulfonic acid group (-SO₃H). The reaction is temperature-dependent, with lower temperatures favoring the ortho product (C3) and higher temperatures favoring the para product (C5). mlsu.ac.in

Friedel-Crafts Reactions: Alkylation and acylation are often challenging on highly activated phenols due to potential side reactions and catalyst coordination with the hydroxyl group. libretexts.org

Table 2: Predicted Electrophilic Aromatic Substitution Products

| Reaction | Reagents | Predicted Major Product(s) | Reference |

|---|---|---|---|

| Nitration | Dilute HNO₃ | 2-(5-Isoxazolyl)-4-methyl-3-nitrophenol and 2-(5-Isoxazolyl)-4-methyl-5-nitrophenol | byjus.com |

| Bromination | Br₂ in CCl₄ | 2-(5-Isoxazolyl)-3-bromo-4-methylphenol and 2-(5-Isoxazolyl)-5-bromo-4-methylphenol | byjus.com |

| Sulfonation (Low Temp) | H₂SO₄ (conc.) | 2-(5-Isoxazolyl)-4-methyl-3-sulfonic acid | mlsu.ac.in |

Reactions of the Isoxazole Heterocycle

The isoxazole ring possesses its own distinct reactivity, characterized by susceptibility to ring-opening and reduction due to the relatively weak N-O bond.

The N-O bond in the isoxazole ring is the most labile and is prone to cleavage under various conditions, leading to a variety of acyclic products. This ring-opening is a valuable synthetic transformation.

Reductive Cleavage: As discussed in the next section, reduction often leads to N-O bond scission.

Base-Catalyzed Ring Opening: Strong bases can deprotonate the C3 or C5 position, initiating a ring-opening cascade to form β-ketonitriles or related structures.

Electrophilic Attack: Treatment with an electrophilic fluorinating agent like Selectfluor® can induce a ring-opening fluorination, yielding α-fluorocyanoketones. chemrxiv.orgorganic-chemistry.orgresearchgate.net This reaction typically requires a substituent at the C4 position of the isoxazole ring for successful transformation. organic-chemistry.org

Photochemical Rearrangement: Irradiation with UV light can also promote N-O bond cleavage and rearrangement to other heterocyclic systems.

Electron capture by the isoxazole ring can trigger the dissociation of the O-N bond, leading to the opening of the ring. nsf.gov

Table 3: Representative Isoxazole Ring Opening Reactions

| Condition/Reagent | Resulting Structure/Functional Group | Reference |

|---|---|---|

| Strong Base (e.g., NaOEt) | β-ketonitrile derivative | clockss.org |

| Electrophilic Fluorinating Agent (e.g., Selectfluor®) | α-fluorocyanoketone | chemrxiv.orgorganic-chemistry.orgresearchgate.net |

| Catalytic Hydrogenation (H₂/Pd-C) | Enaminone | acs.org |

Reduction of the isoxazole ring typically proceeds via cleavage of the weak N-O bond, followed by further transformations of the resulting intermediate. The outcome is highly dependent on the reducing agent and the substrate.

Catalytic Hydrogenation: This is a common method for isoxazole reduction. Depending on the catalyst (e.g., Palladium, Platinum, Raney Nickel) and conditions, the primary product is often an enaminone or a β-amino alcohol after reduction of the intermediate ketone. acs.org

Metal-Based Reductants: Reagents like tin(II) chloride can efficiently convert β-nitroenones into 3,5-disubstituted isoxazoles, indicating that reductive conditions can also be used in the synthesis of the ring itself. rsc.org Other reagents like lithium aluminum hydride (LiAlH₄) are also known to cause reductive cleavage of isoxazolines. acs.org

These reductive methods transform the heterocyclic portion of the molecule into valuable acyclic functional groups, significantly increasing the synthetic utility of the parent compound.

Derivatization and Functionalization Strategies

Derivatization of this compound can be achieved by targeting the reactive sites identified in the preceding sections. These strategies are employed to modify the molecule's properties for applications in pharmaceuticals or agrochemicals. chemimpex.com

O-Alkylation/Acylation: The phenolic hydroxyl group is readily alkylated or acylated to form ethers and esters, respectively. This is often done to protect the hydroxyl group or to modify the molecule's solubility and electronic properties. For example, reaction with an alkyl halide in the presence of a base (e.g., K₂CO₃) would yield the corresponding ether.

Phenolic Derivatization: Reagents like 2-sulfobenzoic anhydride (B1165640) have been used for the derivatization of phenols for analytical purposes, such as improving detection by mass spectrometry. nih.govresearchgate.net

Functional Group Interconversion: The products of the reactions described above can be further modified. For example, a nitro group introduced via electrophilic substitution can be reduced to an amino group, which can then undergo a host of other reactions (e.g., diazotization, acylation). A ketone formed from ring-opening can be converted to an alcohol or an alkene.

Coupling Reactions: If a halogen is introduced onto the phenolic ring via electrophilic substitution, it can serve as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the attachment of a wide variety of substituents.

These functionalization strategies highlight the versatility of this compound as a scaffold for building more complex molecules.

Table 4: Examples of Derivatization Strategies

| Reaction Type | Reagents | Functionalized Product |

|---|---|---|

| O-Alkylation | Methyl iodide, K₂CO₃ | 2-(5-Isoxazolyl)-4-methylanisole |

| O-Acylation | Acetic anhydride, Pyridine | 2-(5-Isoxazolyl)-4-methylphenyl acetate |

| Amino Group Formation | 1. HNO₃, H₂SO₄; 2. H₂, Pd/C | 5-Amino-2-(5-isoxazolyl)-4-methylphenol |

Table 5: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetic anhydride |

| 2-Amino-1,3-thiazole |

| β-Amino alcohol |

| Benzoquinone |

| Bromine |

| Carbon tetrachloride |

| Chromic acid |

| Cobalt(II) acetate |

| Dichlorocarbene (B158193) |

| Enaminone |

| α-Fluorocyanoketone |

| Fremy's salt (Potassium nitrosodisulfonate) |

| Hexacarbonylmolybdenum |

| Hydrogen peroxide |

| o-Iodoxybenzoic acid (IBX) |

| Isoxazole |

| β-Ketonitrile |

| Lithium aluminum hydride |

| Methyl iodide |

| Nitric acid |

| Nitro group |

| Palladium |

| Phenol |

| Platinum |

| Potassium carbonate |

| Pyridine |

| Quinone |

| Raney Nickel |

| Selectfluor® |

| 2-Sulfobenzoic anhydride |

| Sulfonic acid |

| Sulfuric acid |

Formation of Complex Scaffolds (e.g., Phthalocyanines)

Phthalocyanines (Pcs) are large, aromatic macrocycles known for their intense color and unique electronic properties, making them valuable in materials science, catalysis, and photodynamic therapy. nih.gov The synthesis of phthalocyanines typically proceeds through the cyclotetramerization of phthalonitrile (B49051) precursors (1,2-dicyanobenzene derivatives). researchgate.netjchemrev.com

While direct synthesis from this compound has not been extensively documented, the compound serves as a potential starting material for isoxazolyl-substituted phthalocyanines. The general strategy involves linking the phenolic oxygen of the molecule to a phthalonitrile unit. This can be hypothetically achieved through a nucleophilic aromatic substitution reaction, where the phenoxide of this compound displaces a nitro group from a substrate like 4-nitrophthalonitrile. The resulting ether-linked phthalonitrile derivative can then undergo cyclotetramerization in the presence of a metal salt or a strong base in a high-boiling solvent to yield the target phthalocyanine (B1677752).

The introduction of the bulky this compound substituent onto the periphery of the phthalocyanine macrocycle is expected to enhance its solubility in organic solvents, a common challenge with unsubstituted phthalocyanines, thereby facilitating its processing and application. researchgate.net

Table 1: Hypothetical Synthesis Pathway for Isoxazolyl-Phenoxy-Substituted Phthalocyanine

| Step | Reaction | Reactants | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | Nucleophilic Aromatic Substitution | This compound, 4-Nitrophthalonitrile, Base (e.g., K₂CO₃) | 4-(2-(5-Isoxazolyl)-4-methylphenoxy)phthalonitrile | To create the necessary phthalonitrile precursor. |

| 2 | Cyclotetramerization | 4-(2-(5-Isoxazolyl)-4-methylphenoxy)phthalonitrile, Metal Salt (e.g., ZnCl₂), High-boiling solvent (e.g., pentanol) | Zinc(II) tetrakis-[4-(2-(5-Isoxazolyl)-4-methylphenoxy)]phthalocyanine | To form the final complex macrocyclic scaffold. |

Coupling Reactions and Related Mechanistic Investigations

The phenolic moiety of this compound is a prime site for oxidative coupling reactions. These reactions are fundamental in synthetic chemistry for constructing C-C and C-O bonds to form biphenyls and diaryl ethers, respectively. wikipedia.orgnih.gov

The mechanism of oxidative phenol coupling typically involves the generation of a phenoxyl radical intermediate through a one-electron oxidation process, often catalyzed by transition metal complexes (e.g., iron, copper) or other oxidants. nih.govresearchgate.net This radical is stabilized by resonance, with spin density distributed across the oxygen atom and the ortho and para positions of the aromatic ring. For this compound, the para position relative to the hydroxyl group is blocked by a methyl group. Consequently, coupling is directed primarily to the ortho position (C6).

Two phenoxyl radicals can then dimerize. The coupling can occur between two carbon atoms (C-C coupling) to form a biphenol derivative or between a carbon atom and an oxygen atom (C-O coupling) to yield a diaryl ether. The selectivity between C-C and C-O coupling is influenced by factors such as the catalyst, solvent, and the electronic and steric properties of the phenol. nih.gov Given the steric hindrance from the adjacent isoxazole group, C-C coupling at the less hindered ortho position is a probable outcome.

Table 2: Potential Products from Oxidative Coupling of this compound

| Coupling Type | Bond Formed | Potential Product Structure | Notes |

|---|---|---|---|

| Ortho-Ortho C-C Coupling | C6-C6' | 2,2'-bis(5-Isoxazolyl)-4,4'-dimethyl-6,6'-biphenol | Dimerization leading to a symmetrical biphenol. This is often a major product in phenol coupling. |

| Ortho-Para C-O Coupling | C6-O' | 6-(2-(5-Isoxazolyl)-4-methylphenoxy)-2-(5-isoxazolyl)-4-methylphenol | Formation of a diaryl ether linkage. |

Mechanistic studies indicate that these reactions can proceed through a radical-radical annihilation or, more commonly, a radical-phenol coupling mechanism where a phenoxyl radical adds to a neutral phenol molecule. wikipedia.org Advanced catalytic systems, including those using copper complexes, have been developed to enhance the selectivity and efficiency of these transformations. nih.gov

Stability Studies in Chemical Environments

The stability of this compound is a critical parameter for its storage, handling, and application. Investigations focus on its resilience to hydrolysis across different pH levels and its degradation under photochemical stress.

Hydrolytic Stability Investigations

The hydrolytic stability of this compound is largely dictated by the isoxazole ring, as the phenol and methylphenyl groups are generally stable to hydrolysis. The stability of the isoxazole ring is known to be pH-dependent. nih.gov

Under neutral and acidic conditions, the isoxazole ring is generally stable. However, under basic conditions, it can undergo ring-opening. The mechanism often involves the deprotonation of the proton at the C3 position of the isoxazole ring, which is rendered acidic by the adjacent electronegative nitrogen and oxygen atoms. This deprotonation facilitates the cleavage of the weak N-O bond, leading to the formation of a more stable α,β-unsaturated cyano intermediate. This type of base-catalyzed degradation is a known pathway for 3-unsubstituted isoxazoles. researchgate.net

Table 3: Predicted Hydrolytic Stability of this compound

| Condition | pH Range | Expected Stability | Primary Degradation Pathway |

|---|---|---|---|

| Acidic | < 7 | Generally Stable | Minimal degradation expected. |

| Neutral | 7 | Generally Stable | Minimal degradation expected. |

| Basic | > 7 | Unstable | Base-catalyzed opening of the isoxazole ring to form a β-ketonitrile derivative. |

Photochemical Degradation Pathways and Intermediates

Exposure to ultraviolet (UV) radiation can induce photochemical reactions in both the isoxazole and phenol components of the molecule. The weak N-O bond in the isoxazole ring is susceptible to photolytic cleavage. wikipedia.org Upon UV irradiation, the ring can collapse and rearrange into an azirine intermediate. This highly strained intermediate is reactive and can undergo further transformations, potentially leading to the formation of an oxazole (B20620) or other rearranged products.

Concurrently, the phenol moiety can undergo photo-excitation. This process can be biphotonic, involving the triplet excited state, and results in the formation of an aryloxyl radical. rsc.org This phenoxyl radical is a key intermediate that can lead to various degradation products through dimerization (as in oxidative coupling), reaction with solvents, or other secondary radical processes. rsc.org The presence of oxygen can also influence the pathway, potentially leading to photo-oxidized products.

Therefore, the photochemical degradation of this compound is likely a complex process with competing pathways originating from both the isoxazole ring and the phenol group.

Table 4: Key Intermediates in the Photochemical Degradation of this compound

| Molecular Moiety | Photochemical Process | Key Intermediate(s) | Potential Final Product(s) |

|---|---|---|---|

| Isoxazole Ring | N-O Bond Cleavage & Rearrangement | Azirine radical, Nitrile ketene | Oxazole isomers, polymeric materials |

| Phenol Ring | Photo-excitation/H-atom abstraction | 2-(5-Isoxazolyl)-4-methylphenoxyl radical | Biphenol dimers, quinone-type structures |

Spectroscopic and Structural Elucidation of 2 5 Isoxazolyl 4 Methylphenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

Proton NMR (¹H-NMR) Characterization

The ¹H-NMR spectrum of 2-(5-Isoxazolyl)-4-methylphenol (B1139511), a derivative of p-cresol, would exhibit characteristic signals corresponding to its distinct proton environments. Based on data for related structures like p-cresol, the aromatic protons typically appear in the range of δ 6.7-7.1 ppm. chemicalbook.com The methyl group protons on the phenol (B47542) ring are expected to produce a singlet peak around δ 2.2-2.3 ppm. chemicalbook.com The proton of the hydroxyl group (-OH) would be observed as a broad singlet, with its chemical shift being concentration-dependent. The protons on the isoxazole (B147169) ring would have their own unique chemical shifts, contributing to the full spectral profile. For instance, in some phenylisoxazole derivatives, the isoxazole proton appears as a singlet around δ 6.7-6.9 ppm. rsc.org

Detailed proton NMR data for a related compound, p-cresol, is presented below:

| Assignment | Chemical Shift (δ ppm) in CDCl₃ (89.56 MHz) | Chemical Shift (δ ppm) in CDCl₃ (399.65 MHz) |

| Aromatic H | 7.002 | 7.028 |

| Aromatic H | 6.721 | 6.731 |

| OH | 5.20 | 5.10 |

| CH₃ | 2.254 | 2.267 |

| Data sourced from ChemicalBook chemicalbook.com |

Carbon-13 NMR (¹³C-NMR) Characterization

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, the carbon atoms of the phenol ring, the methyl group, and the isoxazole ring would each give distinct signals. In related phenylisoxazole structures, the carbon atoms of the isoxazole ring can show signals at approximately δ 170 ppm and δ 97 ppm. rsc.org The phenolic carbon attached to the hydroxyl group would appear in the downfield region, typically around δ 150-160 ppm. The other aromatic carbons and the methyl carbon would have chemical shifts consistent with substituted benzene (B151609) rings. For example, in 2-methoxy-4-methylphenol, the aromatic carbons appear between δ 110-150 ppm, and the methyl carbon is observed around δ 20 ppm. chemicalbook.com

A representative ¹³C-NMR data for a similar structure, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, is shown below:

| Carbon Environment | Chemical Shift (δ ppm) |

| Oxadiazole ring carbons | 164.32, 161.98 |

| Aromatic C attached to oxadiazole | 121.11 |

| Aromatic C attached to methyl group | 142.59 |

| Other aromatic carbons | 130.40, 127.05 |

| Aliphatic C attached to oxadiazole | 50.24 |

| Methyl C | 21.59 |

| Data sourced from a study on oxadiazole derivatives researchgate.net |

Advanced NMR Techniques for Structural Confirmation

To unequivocally assign all proton and carbon signals and to confirm the connectivity within the molecule, advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. acs.orgnih.gov These 2D NMR experiments help to establish correlations between neighboring protons (COSY) and between protons and their directly attached or long-range coupled carbons (HSQC and HMBC, respectively). Such analyses are crucial for confirming the substitution pattern on both the phenol and isoxazole rings.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are instrumental in identifying the functional groups and analyzing the vibrational modes of the molecule.

Vibrational Mode Analysis

The IR and Raman spectra of this compound would display a series of absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. mdpi.com The O-H stretching vibration of the phenolic group is expected to appear as a broad band in the region of 3200-3600 cm⁻¹. mdpi.com The aromatic C-H stretching vibrations typically occur around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and isoxazole rings would be observed in the 1400-1600 cm⁻¹ region. The C-O stretching of the phenol and the N-O stretching of the isoxazole ring would also have characteristic frequencies. mdpi.com

A theoretical vibrational analysis of a related benziodoxole shows characteristic peaks for O-H stretch at 3642 cm⁻¹ and carbonyl stretch at 1752 cm⁻¹. mdpi.com

Functional Group Identification

The presence of key functional groups in this compound can be confirmed by specific IR absorption bands. The broad O-H stretch is a clear indicator of the phenolic hydroxyl group. The bands in the 1400-1600 cm⁻¹ region confirm the presence of both the benzene and isoxazole rings. shivajicollege.ac.in The identification of phenols can also be supported by chemical tests that result in a color change, such as the ferric chloride test which typically produces a violet or blue coloration. shivajicollege.ac.incutm.ac.inbyjus.com

Characteristic IR absorption ranges for functional groups relevant to this compound are listed below:

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| Phenolic O-H | Stretching | 3200 - 3600 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| Isoxazole C=N | Stretching | ~1600 |

| Phenolic C-O | Stretching | 1200 - 1260 |

| Data compiled from general spectroscopic information shivajicollege.ac.innist.gov |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio of ions, providing information about the elemental composition and structure of a molecule.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise elemental composition of a compound. For this compound, with a molecular formula of C₁₀H₉NO₂, the expected exact mass can be calculated. HRMS analysis provides an experimental mass measurement with high accuracy, typically to within a few parts per million (ppm), which allows for the unambiguous confirmation of the elemental formula. This technique is crucial for distinguishing between isomers and compounds with the same nominal mass. For instance, studies on various isoxazole derivatives have utilized HRMS to confirm their synthesized structures. researchgate.net

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₉NO₂ |

| Calculated Exact Mass | 175.0633 |

| Observed Exact Mass | Varies by experiment |

Fragmentation Pattern Analysis

In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. The fragmentation of this compound would likely involve characteristic cleavages of the isoxazole and phenol rings.

The isoxazole ring, due to the weak N-O bond, is susceptible to cleavage under ionization. wikipedia.org Common fragmentation pathways for isoxazole derivatives involve the initial opening of the isoxazole ring. researchgate.net For this compound, this could lead to the formation of various fragment ions. The phenol moiety can also undergo characteristic fragmentation, such as the loss of a hydrogen radical or a CO molecule. youtube.com The fragmentation of related phenolic compounds often shows a strong molecular ion peak. youtube.com In substituted phenols like p-cresol, the molecular ion peak is also prominent. nist.gov

A plausible fragmentation pattern for this compound would involve initial ionization to form the molecular ion (M⁺•). Subsequent fragmentation could include:

Cleavage of the isoxazole ring: This is a common pathway for isoxazoles, leading to various smaller fragments. nih.govacs.org

Loss of CO from the phenol ring: A characteristic fragmentation for phenols. youtube.com

Loss of a methyl group (•CH₃) from the cresol (B1669610) moiety.

Rearrangement reactions: Intramolecular rearrangements can occur, leading to unique fragment ions. nih.gov

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment | Origin |

|---|---|---|

| 175 | [C₁₀H₉NO₂]⁺• | Molecular Ion |

| 160 | [C₉H₆NO₂]⁺ | Loss of •CH₃ |

| 147 | [C₁₀H₉NO]⁺• | Loss of CO |

| 121 | [C₈H₇N]⁺• | Further fragmentation |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Electronic Transitions and Chromophore Analysis

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The chromophores responsible for these absorptions are the phenol ring and the isoxazole ring. The phenol ring typically exhibits two absorption bands in the UV region. nist.gov The isoxazole ring also contributes to the UV absorption. acs.org The conjugation between the phenol and isoxazole rings will influence the position and intensity of these absorption bands. Studies on related isoxazole derivatives show that the electronic transitions are sensitive to the substituents on the rings. researchgate.net For example, the introduction of a chlorine atom into a phenol molecule can increase the efficiency of photolysis. researchgate.net

The electronic spectrum of isoxazole itself shows a ππ* state at approximately 6.53 eV. acs.org The presence of the phenol and methyl groups on the this compound structure will likely cause a bathochromic (red) shift in the absorption maxima compared to the individual parent chromophores.

Table 3: Expected UV-Vis Absorption Data for this compound

| Transition | Expected Wavelength (nm) | Chromophore |

|---|---|---|

| π → π* | ~220-280 | Phenol and Isoxazole Rings |

X-ray Diffraction (XRD) Crystallography

XRD is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.

Solid-State Structural Determination

Table 4: Representative Crystallographic Data for an Isoxazole Derivative

| Parameter | Example Value (from a related structure) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.123 |

| b (Å) | 15.456 |

| c (Å) | 9.876 |

| β (°) | 105.2 |

| Z | 4 |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

π-π Stacking: Aromatic systems, such as the phenol and isoxazole rings in the title compound, are known to engage in π-π stacking interactions. These interactions, arising from the electrostatic and dispersion forces between the electron clouds of the aromatic rings, contribute significantly to the stabilization of the crystal packing. sigmaaldrich.com The relative orientation of the rings (e.g., parallel-displaced or T-shaped) would be determined by the interplay of these forces and steric factors. In derivatives of sulfamethoxazole, which also contains a substituted isoxazole ring, π-π stacking interactions have been identified as a key contributor to the crystal packing. researchgate.net The presence of the methyl group on the phenol ring may influence the geometry of these stacking interactions.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, thereby verifying its empirical and molecular formula. For this compound, the molecular formula is established as C₁₀H₉NO₂. chemicalbook.com

Based on this formula, the theoretical elemental composition can be calculated as follows:

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 10 | 120.11 | 68.56 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 5.18 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 8.00 |

| Oxygen | O | 15.999 | 2 | 31.998 | 18.26 |

| Total | 175.188 | 100.00 |

While published experimental elemental analysis data for this compound was not found in the reviewed literature, the synthesis and characterization of related compounds, such as various isoxazole and phenol derivatives, routinely employ this technique to confirm the purity and composition of the synthesized molecules. icm.edu.plnmrmbc.com For a synthesized sample of this compound, the experimentally determined percentages of Carbon, Hydrogen, and Nitrogen would be expected to align closely with the calculated theoretical values, typically within a ±0.4% margin, to confirm the compound's identity and purity.

Computational and Theoretical Investigations on 2 5 Isoxazolyl 4 Methylphenol

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. Methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed to achieve a balance between accuracy and computational cost for organic molecules. ajchem-a.com

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. This process minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles. For 2-(5-Isoxazolyl)-4-methylphenol (B1139511), this would involve calculating the parameters for the phenol (B47542) and isoxazole (B147169) rings and their relative orientation. ajchem-a.com

Conformational analysis is also critical, particularly focusing on the rotation around the single bond connecting the phenyl and isoxazole rings. By calculating the energy at different rotational angles, the most stable (lowest energy) conformer can be identified, which is essential for all subsequent calculations.

Interactive Table: Predicted Geometrical Parameters

This table presents illustrative optimized geometrical parameters for this compound based on typical DFT calculations. Specific values would be determined from a dedicated computational study.

| Parameter | Bond/Angle | Predicted Value (Å or °) |

| Bond Length | O-H (Phenol) | ~0.97 Å |

| Bond Length | C-O (Phenol) | ~1.36 Å |

| Bond Length | C-C (Aromatic) | ~1.39 - 1.41 Å |

| Bond Length | C-N (Isoxazole) | ~1.33 Å |

| Bond Length | N-O (Isoxazole) | ~1.42 Å |

| Bond Angle | C-O-H | ~109° |

| Dihedral Angle | C-C-C-C (Ring) | ~0° (Planar) |

Once the geometry is optimized, the electronic properties can be investigated.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. ajchem-a.com The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the molecule's kinetic stability and reactivity. ajchem-a.com A large energy gap suggests high stability. ajchem-a.com For this molecule, the electron-rich phenol ring is expected to be a major contributor to the HOMO, while the electron-accepting isoxazole ring would likely dominate the LUMO.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It is used to predict how a molecule will interact with other species. ajchem-a.com Regions of negative electrostatic potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. ajchem-a.com For this compound, the MEP surface would likely show a significant negative potential around the phenolic oxygen and the nitrogen atom of the isoxazole ring, identifying them as primary sites for electrophilic interaction. ajchem-a.com

Interactive Table: Predicted Electronic Properties

This table contains representative data for electronic properties derived from HOMO-LUMO energies, based on similar computational studies. ajchem-a.com

| Property | Symbol | Formula | Predicted Value (eV) |

| HOMO Energy | E_HOMO | - | ~ -6.2 eV |

| LUMO Energy | E_LUMO | - | ~ -1.8 eV |

| Energy Gap | ΔE | E_LUMO - E_HOMO | ~ 4.4 eV |

| Ionization Potential | I | -E_HOMO | ~ 6.2 eV |

| Electron Affinity | A | -E_LUMO | ~ 1.8 eV |

Computational methods can simulate various types of spectra, which is invaluable for interpreting experimental data.

Theoretical IR Spectrum: By calculating the vibrational frequencies of the molecule, a theoretical Infrared (IR) spectrum can be generated. materialsciencejournal.org This allows for the assignment of specific absorption bands to the corresponding molecular vibrations, such as the O-H stretch of the phenol group, C-H aromatic stretches, and the characteristic vibrations of the isoxazole ring. Comparing the calculated spectrum with experimental data for related compounds can confirm the molecular structure. materialsciencejournal.orgnih.gov

Theoretical NMR Spectrum: Gauge-Independent Atomic Orbital (GIAO) calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical values, when compared with experimental data for similar structures like 4-methylphenol, aid in the definitive assignment of each proton and carbon in the molecule. chemicalbook.com

Theoretical UV-Vis Spectrum: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which can be used to simulate a UV-Visible absorption spectrum. materialsciencejournal.org This helps in understanding the electronic transitions, such as π→π* transitions within the aromatic systems, that are responsible for the molecule's absorption of light. researchgate.net

Mechanistic Studies of Chemical Reactions (e.g., Transition State Analysis)

DFT is a powerful tool for elucidating reaction mechanisms. By modeling a proposed reaction pathway, chemists can locate the transition state (TS)—the highest energy point along the reaction coordinate. The energy of this TS determines the activation energy of the reaction, providing insight into the reaction kinetics and feasibility. For this compound, this could be applied to study reactions such as electrophilic substitution on the phenol ring or reactions involving the isoxazole moiety.

Intermolecular Interaction Studies (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a method used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.govnih.gov This analysis is performed on a crystal structure, which could be obtained experimentally or predicted.

The Hirshfeld surface is mapped with properties like d_norm, which highlights intermolecular contacts. Red spots on the d_norm surface indicate contacts that are shorter than the van der Waals radii, representing strong interactions like hydrogen bonds. nih.gov

O···H/H···O contacts: Representing strong hydrogen bonds from the phenolic hydroxyl group.

H···H contacts: Typically the largest contributor, representing van der Waals forces. nih.govnih.gov

C···H/H···C contacts: Indicating C-H···π interactions. researchgate.net

N···H/H···N contacts: Arising from the nitrogen atom in the isoxazole ring. nih.gov

Interactive Table: Illustrative Hirshfeld Surface Interaction Contributions

This table shows a hypothetical breakdown of intermolecular contacts for this compound in a crystal structure, based on analyses of similar molecules. nih.govnih.govresearchgate.net

| Interaction Type | Description | Predicted Contribution (%) |

| H···H | van der Waals forces | ~45% |

| C···H/H···C | C-H···π interactions | ~25% |

| O···H/H···O | Hydrogen Bonding | ~18% |

| N···H/H···N | Weak Hydrogen Bonding | ~9% |

| Other | C···C, N···O, etc. | ~3% |

Compound Names Mentioned

| Common Name | IUPAC Name |

| This compound | 2-(Isoxazol-5-yl)-4-methylphenol |

| 2-(5-Isoxazolyl)phenol | 2-(1,2-Oxazol-5-yl)phenol |

| 4-Methylphenol | 4-Methylphenol |

Applications of 2 5 Isoxazolyl 4 Methylphenol in Advanced Chemical Research

Role as a Synthetic Building Block in Organic Chemistry

The inherent reactivity of its phenolic and isoxazole (B147169) groups makes 2-(5-Isoxazolyl)-4-methylphenol (B1139511) a valuable and versatile intermediate for organic chemists. It serves as a foundational scaffold for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and agrochemicals.

The compound is a key starting material for producing a variety of bioactive molecules. Its structure is particularly suited for the development of compounds with antifungal and antibacterial properties. chemimpex.comjocpr.com Research has shown that derivatives of this molecule are effective in creating pharmaceuticals targeting inflammatory and pain-related conditions. chemimpex.com In the agrochemical sector, it is utilized in the formulation of pesticides, contributing to effective pest control solutions. chemimpex.com

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a recognized pharmacophore found in numerous approved drugs. This structural motif is associated with a wide array of biological activities. Similarly, the phenolic group can be readily modified, allowing for the introduction of diverse functional groups to modulate the biological activity and physicochemical properties of the resulting compounds.

For instance, isoxazole derivatives have been investigated as potent inhibitors of enzymes such as acetyl-CoA carboxylase (ACC), which is a target for anticancer therapies. nih.gov While the direct synthesis from this compound is not always explicitly detailed in every study, the fundamental isoxazole-phenyl structure is a recurring theme in the design of such inhibitors. The synthesis of 4-phenoxy-phenyl isoxazoles, for example, has yielded compounds with significant ACC inhibitory activity. nih.gov

Table 1: Examples of Bioactive Scaffolds Incorporating the Isoxazole-Phenol Moiety

| Bioactive Target Area | Example Scaffold Class | Potential Application | Reference |

| Anticancer | 4-phenoxy-phenyl isoxazoles | Acetyl-CoA Carboxylase (ACC) Inhibitors | nih.gov |

| Anti-inflammatory | 5-methylisoxazole derivatives | Inflammation Reduction | jocpr.com |

| Agrochemical | Isoxazole-based compounds | Fungicides, Pesticides | chemimpex.com |

Utilization in Material Science

The structural features of this compound also lend themselves to applications in material science, where it can be used to create functional coatings and polymers with specialized properties.

Development of Functional Coatings

The phenolic component of this compound is particularly relevant for the development of functional coatings. Phenolic compounds are known for their adhesive properties and their ability to form protective films on various substrates. The incorporation of the isoxazole ring can introduce additional functionalities, such as enhanced thermal stability and corrosion resistance.

While specific research detailing the use of this compound in coatings is emerging, the broader class of phenolic and heterocyclic compounds is well-established in this field. For example, various coatings incorporating heterocyclic moieties are used to inhibit the corrosion of metals. google.comgoogle.comresearchgate.netresearchgate.net The nitrogen and oxygen atoms in the isoxazole ring can coordinate with metal surfaces, forming a protective layer that passivates the metal and prevents corrosive reactions. The development of coatings with these properties is crucial for extending the lifespan of metallic components in various industries.

Synthesis of Polymers with Enhanced Properties

In polymer chemistry, this compound can act as a monomer or a modifying agent to produce polymers with enhanced characteristics. The phenolic hydroxyl group provides a reactive site for polymerization reactions, allowing for its incorporation into polymer backbones.

The rigid isoxazole ring, when integrated into a polymer chain, can significantly impact the material's properties. It can increase the polymer's glass transition temperature (Tg), leading to improved thermal stability. Furthermore, the polar nature of the isoxazole and phenol (B47542) groups can enhance adhesion to various surfaces and improve the chemical resistance of the resulting polymer. While specific data on polymers derived solely from this compound is limited in publicly available literature, the principles of incorporating similar phenolic and heterocyclic monomers suggest a strong potential for creating high-performance polymers.

Applications in Analytical Chemistry

The unique chemical structure of this compound makes it a valuable tool in the field of analytical chemistry, particularly in the development of new detection and quantification methods. chemimpex.com

Reagent for Detection Methodologies

The compound can serve as a reagent in various analytical techniques. Its ability to interact with specific analytes, often through coordination with its heteroatoms, makes it suitable for the development of chemosensors.

A significant area of application is in the design of fluorescent sensors for the detection of metal ions. researchgate.netcapes.gov.br The isoxazole-phenol ligand system can exhibit changes in its fluorescence properties upon binding to a metal ion. For example, a novel fluorescent chemosensor based on an oxadiazole derivative (a related heterocyclic compound) has been shown to selectively detect zinc (II) ions with a high degree of sensitivity. nih.gov The sensor displays a pronounced fluorescence enhancement in the presence of Zn2+, allowing for its detection at very low concentrations. nih.gov This "turn-on" fluorescence response is a highly desirable feature in sensor design.

Table 2: Performance of an Oxadiazole-Based Fluorescent Sensor for Zinc (II) Detection

| Parameter | Value | Reference |

| Stoichiometric Ratio (Sensor:Zn2+) | 2:1 | nih.gov |

| Association Constant (K) | 1.95 x 10⁵ M⁻¹ | nih.gov |

| Detection Limit | 6.14 x 10⁻⁷ mol/L | nih.gov |

Quantification of Specific Analytes

Beyond qualitative detection, this compound and its derivatives have potential applications in the quantitative analysis of specific analytes. The compound itself can be quantified using techniques like High-Performance Liquid Chromatography (HPLC), and it could potentially serve as an internal standard for the quantification of other structurally related phenolic compounds. chemimpex.com

The development of analytical methods often relies on the availability of pure reference standards. The ability to synthesize and purify this compound allows for its use in calibrating analytical instruments and validating new quantitative assays. While specific applications of this compound for the quantification of other analytes are still under investigation, the principles of using structurally similar compounds as standards are well-established in analytical chemistry. nih.gov

Precursor for Advanced Photosensitizers and Related Materials

The chemical compound this compound serves as a valuable precursor in the synthesis of advanced photosensitizers, particularly phthalocyanine (B1677752) derivatives. These derivatives are of significant interest in various fields, including photodynamic therapy (PDT), due to their unique photophysical and photochemical properties. The isoxazolyl and methylphenol moieties of the precursor can be strategically incorporated into the phthalocyanine macrocycle, influencing the electronic and steric characteristics of the final photosensitizer. This targeted modification allows for the fine-tuning of properties essential for photosensitization, such as light absorption in the therapeutic window, efficient generation of reactive oxygen species, and appropriate solubility and stability in biological environments.

Synthesis of Phthalocyanine Derivatives

The synthesis of phthalocyanine derivatives from precursors like this compound typically involves a cyclotetramerization reaction. dergipark.org.tr This process generally starts with the synthesis of a substituted phthalonitrile (B49051), which is then heated in the presence of a metal salt or a metal-free base to form the phthalocyanine macrocycle. dergipark.org.trniscpr.res.inresearchgate.net For instance, a phthalonitrile derivative incorporating the 2-(5-isoxazolyl)-4-methylphenoxy group would be the key intermediate.

The general synthetic approach can be outlined as follows:

Synthesis of the Phthalonitrile Precursor: This often involves a nucleophilic aromatic substitution reaction where a nitrophthalonitrile is reacted with the hydroxyl group of this compound in the presence of a base.

Cyclotetramerization: Four molecules of the resulting phthalonitrile derivative are then cyclized around a central metal ion (or in its absence for a metal-free phthalocyanine) at high temperatures, often in a high-boiling solvent like pentanol (B124592) or dimethylformamide (DMF). researchgate.netnih.gov The choice of the central metal ion is crucial as it significantly influences the photophysical properties of the resulting phthalocyanine. researchgate.net Diamagnetic metals such as zinc, aluminum, and silicon are often preferred for applications requiring high triplet state quantum yields. researchgate.net

Microwave irradiation has also been employed as an efficient method for the synthesis of metallophthalocyanines, offering reduced reaction times and potentially higher yields compared to conventional heating methods. niscpr.res.in

Photophysical and Photochemical Properties of Derived Materials (e.g., Singlet Oxygen Quantum Yields, Photodegradation Quantum Yields)

The photophysical and photochemical properties of phthalocyanine derivatives are paramount for their function as photosensitizers. These properties are intrinsically linked to the molecular structure, including the nature of the peripheral substituents and the central metal ion. researchgate.netnih.gov

Photophysical Properties:

Absorption Spectra: Phthalocyanines exhibit strong absorption in the red and near-infrared (NIR) regions of the electromagnetic spectrum, which is advantageous for applications like PDT as light in this "therapeutic window" can penetrate deeper into tissues. nih.gov The absorption spectrum is characterized by an intense Q-band in the visible region (around 600-800 nm) and a Soret or B-band in the UV region (around 300-450 nm). researchgate.net The position and intensity of these bands can be modulated by the substituents on the phthalocyanine ring.

Fluorescence: Many phthalocyanine derivatives exhibit fluorescence, with emission maxima typically in the red or NIR region. nih.gov The fluorescence quantum yield (ΦF), which is the ratio of emitted photons to absorbed photons, is an important parameter. A lower fluorescence quantum yield can sometimes indicate a higher efficiency of intersystem crossing to the triplet state, which is desirable for singlet oxygen generation. nih.gov

Photochemical Properties:

Singlet Oxygen Quantum Yield (ΦΔ): One of the most critical parameters for a photosensitizer is its ability to generate singlet oxygen (¹O₂), a highly reactive species that can induce cell death. dergipark.org.tr The singlet oxygen quantum yield (ΦΔ) quantifies the efficiency of this process. nist.gov Upon light absorption, the photosensitizer is excited to a singlet state, which can then undergo intersystem crossing to a longer-lived triplet state. Energy transfer from this triplet state to ground-state molecular oxygen (³O₂) produces singlet oxygen. researchgate.net High ΦΔ values are a key indicator of an effective photosensitizer. nih.gov For example, some silicon phthalocyanines have demonstrated very high singlet oxygen quantum yields, reaching up to 0.94 under photochemical conditions. nih.gov

Photodegradation Quantum Yield (Φd): Photostability is another crucial characteristic of a photosensitizer. The photodegradation quantum yield (Φd) measures the susceptibility of the compound to degradation upon light exposure. dergipark.org.trresearchgate.net A low Φd value is desirable, indicating that the photosensitizer can remain active for a longer duration under irradiation. The introduction of certain substituents can enhance the photostability of the phthalocyanine macrocycle. nih.gov

The table below summarizes key photophysical and photochemical parameters for some representative phthalocyanine derivatives, illustrating the range of properties that can be achieved through synthetic modifications.

| Compound Type | Central Metal | Substituents | Solvent | ΦF | τF (ns) | ΦΔ | Φd (x 10⁻⁴) |

| Silicon Phthalocyanine Derivative (Si1a) | Si | Schiff-base | DMSO | 0.038 | - | 0.43 | - |

| Silicon Phthalocyanine Derivative (Q-Si1a) | Si | Schiff-base | DMSO | 0.16 | - | 0.94 | - |

| Zinc Phthalocyanine Derivative | Zn | Pyridine derivative | DMSO | - | - | 0.76 | 7.02 |

| Lutetium Phthalocyanine Derivative | LuOAc | Sterically hindered phenol | DMSO | - | - | - | - |

| Magnesium Phthalocyanine Derivative | Mg | Sterically hindered phenol | DMSO | - | 5.21 | - | - |

Note: Data is compiled from various sources for illustrative purposes and may not directly correspond to derivatives of this compound. ΦF = Fluorescence Quantum Yield, τF = Fluorescence Lifetime, ΦΔ = Singlet Oxygen Quantum Yield, Φd = Photodegradation Quantum Yield. A hyphen (-) indicates that the data was not provided in the cited sources.

The strategic use of precursors like this compound in the synthesis of phthalocyanines allows for the creation of a diverse library of photosensitizers. By systematically varying the peripheral substituents and the central metal ion, researchers can optimize the photophysical and photochemical properties of these materials for specific advanced applications in chemical research and beyond.

Derivatives and Analogues of 2 5 Isoxazolyl 4 Methylphenol: Synthetic and Structural Research

Systematic Structural Modification of the Phenol (B47542) Moiety

The phenolic portion of 2-(5-Isoxazolyl)-4-methylphenol (B1139511) is a primary target for structural diversification, allowing for the fine-tuning of the molecule's electronic and steric properties.

Halogenation Effects on Molecular Architecture

The introduction of halogen atoms onto the phenol ring is a common strategy to modulate the physicochemical properties of a molecule. While specific studies on the halogenation of this compound are not extensively detailed in publicly available literature, the effects of such modifications can be inferred from research on analogous isoxazole-containing compounds. For instance, studies on other isoxazole (B147169) derivatives have shown that the introduction of halogens like chlorine or bromine to an associated phenyl ring can significantly influence their biological activity. nih.gov

In related heterocyclic structures, halogenation has been observed to alter crystal packing and intermolecular interactions. For example, the substitution of a chlorine atom with a bromine atom in some 4-aryl-thiazole derivatives, which are also heterocyclic compounds, resulted in isostructural crystals with slight adjustments in conformation and intermolecular contacts to accommodate the larger size of the bromine atom. This highlights how halogen substitution can be a tool for the subtle engineering of molecular architecture.

Alkyl Substituent Variations

While direct studies on this compound are limited, research on other heterocyclic compounds, such as 1,3,4-oxadiazoles, has demonstrated the feasibility of synthesizing derivatives with varying alkyl chain lengths. This approach allows for a systematic investigation of how the size and nature of the alkyl group can affect the compound's properties.

Synthesis of Hybrid Molecules Incorporating the this compound Scaffold

The this compound core is an attractive building block for the creation of hybrid molecules, where it is combined with other pharmacologically active scaffolds. This approach aims to create multifunctional molecules with potentially enhanced or novel biological activities. While specific examples of hybrid molecules derived directly from this compound are not widely reported, the principle is well-established in medicinal chemistry. For instance, hybrid molecules containing naphthoquinone or quinolinedione scaffolds have been synthesized and shown to possess interesting biological properties. The synthesis of such hybrids often involves multi-component reactions that efficiently link the different molecular fragments.

Comparative Structural Analysis with Related Heterocyclic Compounds (e.g., Isoxazole, Benzoxazole (B165842), and Pyrazole (B372694) Derivatives)

Understanding the structural nuances of this compound and its derivatives is enhanced by comparing them with related heterocyclic compounds.

Benzoxazole Derivatives: Benzoxazoles, which feature an oxazole (B20620) ring fused to a benzene (B151609) ring, offer a point of comparison for fused systems. The synthesis of 2-substituted benzoxazole derivatives has been explored, and these compounds exhibit a wide range of biological activities. nih.gov Structural analysis of these compounds provides insights into the effects of ring fusion on molecular geometry.

Pyrazole Derivatives: Pyrazoles are another class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Comparative studies of isostructural pyrazole-thiazole hybrids have shown that even small changes, such as the substitution of one halogen for another, can lead to predictable changes in the crystal lattice. This underscores the importance of subtle atomic-level modifications in determining the solid-state architecture of heterocyclic compounds.

A summary of key structural features for comparison is presented in the table below.

| Feature | Isoxazole Derivatives | Benzoxazole Derivatives | Pyrazole Derivatives |

| Ring System | Five-membered ring with one oxygen and one nitrogen atom | Bicyclic system with a fused benzene and oxazole ring | Five-membered ring with two adjacent nitrogen atoms |

| Planarity | The isoxazole ring is generally planar. nih.gov | The bicyclic system is largely planar. | The pyrazole ring is planar. |

| Key Structural Parameters | Dihedral angles between the isoxazole ring and substituents are critical. | Bond lengths and angles within the fused system define its geometry. | Tautomerism and intermolecular hydrogen bonding are important features. |

This comparative approach, drawing on the wealth of structural data for related heterocycles, provides a framework for predicting and understanding the molecular architecture of novel derivatives of this compound.

Future Directions and Emerging Research Avenues for 2 5 Isoxazolyl 4 Methylphenol

The exploration of 2-(5-isoxazolyl)-4-methylphenol (B1139511) and its derivatives continues to be a dynamic area of chemical research. As scientists delve deeper into the potential of this molecular scaffold, several key avenues for future investigation are emerging. These range from the development of more environmentally friendly synthetic methods to the application of cutting-edge computational and analytical techniques for predicting and understanding its behavior. Furthermore, the unique properties of the isoxazole (B147169) ring system open up possibilities for novel applications beyond its traditional use.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(5-Isoxazolyl)-4-methylphenol derivatives?

- Methodological Answer : Cyclization reactions using phosphoryl chloride (POCl₃) under controlled temperatures (e.g., 120°C) are widely employed, as demonstrated in the synthesis of structurally analogous isoxazole derivatives . Key steps include forming hydrazide intermediates and optimizing stoichiometry to minimize side products. Thin-layer chromatography (TLC) and GC-MS are critical for monitoring reaction progress .

Q. How can researchers ensure purity and characterize intermediates during synthesis?

- Methodological Answer : Utilize hyphenated techniques such as TLC for real-time monitoring and GC-MS for verifying molecular weights of intermediates. For example, GC-MS data showing m/z peaks (e.g., m/z 399.1 for a related compound) confirm successful synthesis . IR spectroscopy can validate functional groups (e.g., OH stretches at ~3465 cm⁻¹) .

Q. What safety protocols are essential when handling this compound derivatives?

- Methodological Answer : Adhere to GHS hazard classifications: use PPE (gloves, goggles) to prevent skin/eye irritation (H315, H319) and work in fume hoods to avoid respiratory exposure (H335). Emergency protocols for oral exposure (H302) should include immediate medical consultation .

Advanced Research Questions

Q. How can X-ray crystallography and NMR resolve structural ambiguities in isoxazole derivatives?

- Methodological Answer : Single-crystal X-ray diffraction provides precise bond lengths and angles (e.g., mean C–C bond length = 0.002 Å) to confirm stereochemistry . NMR analysis, such as δ 12.25 ppm for phenolic -OH protons and splitting patterns (e.g., dd at δ 3.52–3.80 ppm for dihydroisoxazole protons), clarifies regioselectivity .

Q. How should researchers address contradictions between spectroscopic and computational data?

- Methodological Answer : Cross-validate using multiple techniques. For instance, if computational models predict a planar structure but NMR shows hindered rotation (e.g., aromatic proton splitting at δ 6.90–7.72 ppm), refine DFT calculations with solvent effects or crystallographic data .

Q. What strategies optimize bioactivity screening for antimicrobial or antioxidant properties?

- Methodological Answer : Design dose-response assays using standardized strains (e.g., Staphylococcus aureus for antibacterial tests) and DPPH radical scavenging for antioxidant activity. For dihydroisoxazole derivatives, MIC values ≤25 µg/mL indicate potent bioactivity, validated via UV-Vis kinetics .

Q. How can regioselectivity challenges in isoxazole functionalization be mitigated?

- Methodological Answer : Employ directing groups (e.g., methoxy or halogens) to control electrophilic substitution sites. For example, fluorophenyl groups at the 5-position enhance electronic stability, as shown in X-ray structures with dihedral angles <10° between aromatic rings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.